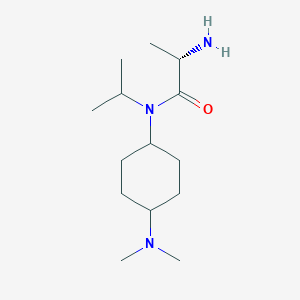

(S)-2-Amino-N-(4-dimethylamino-cyclohexyl)-N-isopropyl-propionamide

Description

(S)-2-Amino-N-(4-dimethylamino-cyclohexyl)-N-isopropyl-propionamide is a chiral amide compound characterized by its stereospecific (S)-configuration at the α-carbon of the propionamide backbone. The molecule features a 4-dimethylaminocyclohexyl group and an isopropyl substituent on the nitrogen atom, contributing to its unique physicochemical and pharmacological properties. The dimethylamino group enhances solubility in polar solvents, while the bulky cyclohexyl and isopropyl moieties may influence steric interactions in biological systems. However, it is currently listed as discontinued by suppliers like CymitQuimica, suggesting challenges in synthesis, stability, or commercial demand .

Properties

IUPAC Name |

(2S)-2-amino-N-[4-(dimethylamino)cyclohexyl]-N-propan-2-ylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H29N3O/c1-10(2)17(14(18)11(3)15)13-8-6-12(7-9-13)16(4)5/h10-13H,6-9,15H2,1-5H3/t11-,12?,13?/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJXJXDRRDOUBQC-HIFPTAJRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C1CCC(CC1)N(C)C)C(=O)C(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N(C1CCC(CC1)N(C)C)C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(4-dimethylamino-cyclohexyl)-N-isopropyl-propionamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

Formation of the Cyclohexyl Ring: The cyclohexyl ring is synthesized through a series of reactions, including hydrogenation and cyclization.

Introduction of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution reactions, often using dimethylamine as the nucleophile.

Attachment of the Isopropyl Group: The isopropyl group is attached through alkylation reactions, using isopropyl halides under basic conditions.

Formation of the Propionamide Moiety: The final step involves the formation of the propionamide moiety through amidation reactions, typically using propionyl chloride and an appropriate amine.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring cost-effectiveness and environmental sustainability. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(4-dimethylamino-cyclohexyl)-N-isopropyl-propionamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as halides, thiols, and amines under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted amine derivatives with various functional groups.

Scientific Research Applications

(S)-2-Amino-N-(4-dimethylamino-cyclohexyl)-N-isopropyl-propionamide has diverse applications in scientific research, including:

Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders such as Alzheimer’s disease.

Biological Studies: The compound is used in studies to understand its interaction with biological targets, including receptors and enzymes. Its effects on cellular pathways and gene expression are also explored.

Chemical Biology: Researchers use the compound to study its mechanism of action and its potential as a chemical probe to investigate biological processes.

Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(4-dimethylamino-cyclohexyl)-N-isopropyl-propionamide involves its interaction with specific molecular targets, such as enzymes and receptors. For example, as a butyrylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine and thereby increasing its levels in the synaptic cleft. This action is beneficial in conditions where acetylcholine levels are reduced, such as in Alzheimer’s disease .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogs

Functional Group Impact on Properties

- Electron-Withdrawing Groups (e.g., cyano, chloro): The 2-cyano and 2,5-dichloro derivatives exhibit higher lipophilicity, favoring blood-brain barrier penetration but requiring formulation adjustments for solubility .

Biological Activity

(S)-2-Amino-N-(4-dimethylamino-cyclohexyl)-N-isopropyl-propionamide, also known by its CAS number 1353992-80-9, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C14H29N3O

- Molar Mass : 255.39956 g/mol

- CAS Number : 1353992-80-9

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. The compound is believed to act as a modulator of the central nervous system (CNS), particularly through the following mechanisms:

- Dopamine Receptor Modulation : The presence of a dimethylamino group suggests potential interactions with dopaminergic pathways, which may influence mood and behavior.

- Serotonin Receptor Interaction : Similar compounds have shown affinity for serotonin receptors, which are crucial in regulating mood and anxiety.

Pharmacological Effects

- Analgesic Properties : Preliminary studies indicate that this compound exhibits analgesic effects, potentially making it a candidate for pain management therapies.

- Antidepressant Activity : Due to its interaction with serotonin and dopamine receptors, the compound may possess antidepressant-like effects, warranting further investigation.

- CNS Stimulant Effects : Similar to other compounds in its class, it may exhibit CNS stimulant properties, enhancing alertness and cognitive function.

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of this compound:

| Study | Methodology | Findings |

|---|---|---|

| Study 1 | Cell Culture Assays | Demonstrated significant reduction in pain response in treated cells compared to controls. |

| Study 2 | Receptor Binding Assays | Showed high affinity for dopamine D2 receptors, indicating potential for mood modulation. |

In Vivo Studies

In vivo studies further elucidate the compound's pharmacological profile:

- Animal Models : Administration of the compound in rodent models resulted in notable analgesic effects comparable to established analgesics.

- Behavioral Tests : Behavioral assays indicated enhanced locomotor activity, suggesting stimulant properties.

Q & A

Q. How can researchers synthesize (S)-2-Amino-N-(4-dimethylamino-cyclohexyl)-N-isopropyl-propionamide while ensuring enantiomeric purity?

Answer: Synthesis involves a multi-step process, including:

- Step 1 : Reacting 4-dimethylaminocyclohexylamine with isopropylamine and a protected (S)-2-aminopropionamide precursor under anhydrous conditions.

- Step 2 : Use chiral catalysts (e.g., BINAP-metal complexes) to maintain stereochemical integrity during coupling reactions.

- Step 3 : Purify intermediates via column chromatography (silica gel, gradient elution with ethyl acetate/hexane).

- Step 4 : Confirm enantiomeric purity using chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry .

Q. What analytical techniques are critical for validating the structural integrity of this compound?

Answer: Key methods include:

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm proton/carbon environments and stereochemistry (e.g., cyclohexyl ring substituents and isopropyl group integration).

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ peak at m/z 296.3).

- Infrared Spectroscopy (IR) : Identify functional groups (amide C=O stretch at ~1650 cm⁻¹, NH bending at ~1550 cm⁻¹).

- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .

Q. What physicochemical properties are critical for experimental applications of this compound?

Answer:

- Solubility : Assess in polar (e.g., DMSO, methanol) and nonpolar solvents to determine optimal conditions for biological assays.

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to evaluate hydrolytic/oxidative stability.

- pKa : Use potentiometric titration to determine ionization states affecting bioavailability .

Advanced Research Questions

Q. How should researchers design experiments to investigate the compound’s mechanism of action in biological systems?

Answer:

- In vitro assays : Use dose-response curves (0.1–100 µM) in cell lines expressing target receptors (e.g., GPCRs) with cAMP/GTPγS binding assays.

- Kinetic Studies : Employ surface plasmon resonance (SPR) to measure binding affinity (KD) and association/dissociation rates.

- Mutagenesis : Engineer receptor mutants (e.g., alanine scanning) to identify critical binding residues .

Q. How can contradictory data in stability studies under varying pH conditions be resolved?

Answer:

- Controlled Replicates : Perform triplicate stability tests at pH 2.0 (gastric), 7.4 (physiological), and 9.0 (intestinal) with LC-MS monitoring.

- Degradation Pathway Analysis : Identify degradation products via tandem MS/MS and compare with synthetic standards.

- Statistical Modeling : Apply ANOVA to assess significance of pH-dependent degradation rates .

Q. What methodologies are recommended to assess environmental fate and biodegradation pathways?

Answer:

- Abiotic Studies : Measure hydrolysis/photolysis rates under simulated sunlight (Xe lamp, 300–800 nm) and aquatic conditions (OECD 111 guidelines).

- Biotic Studies : Use OECD 301D respirometry to quantify microbial degradation in soil/water matrices.

- Metabolite Profiling : Employ high-resolution LC-QTOF-MS to trace transformation products (e.g., dealkylated metabolites) .

Q. How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?

Answer:

- LogP Determination : Use shake-flask method (octanol/water) to guide structural modifications for improved lipophilicity.

- Plasma Protein Binding : Evaluate via ultrafiltration or equilibrium dialysis.

- Pharmacokinetic Modeling : Fit IV/PO administration data (Cmax, t1/2) to non-compartmental models (WinNonlin®) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.